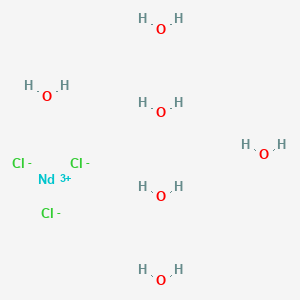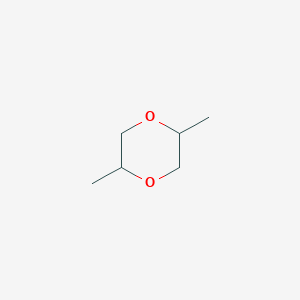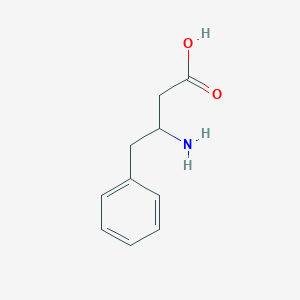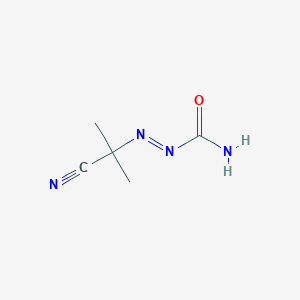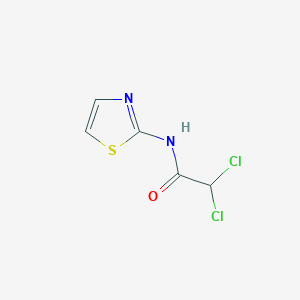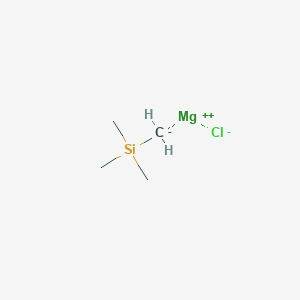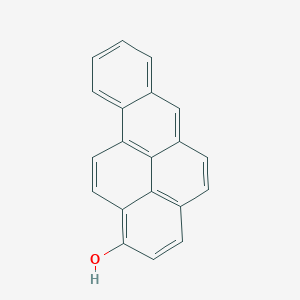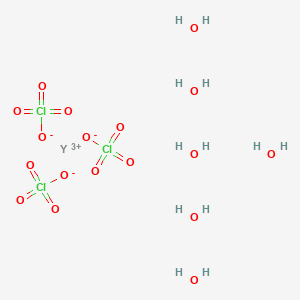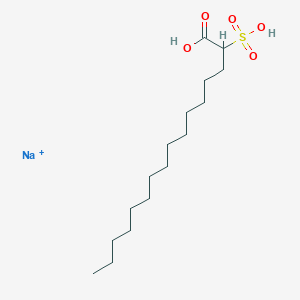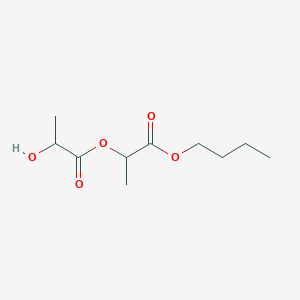
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate is a chemical compound that is widely used in scientific research. It is a member of the family of esters and is commonly referred to as BOHPPA. This chemical compound is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. BOHPPA has been found to have various applications in scientific research, including its use as a crosslinker for polymers, as well as in the synthesis of biodegradable polymers.
Aplicaciones Científicas De Investigación
BOHPPA has various applications in scientific research. One of its most common applications is as a crosslinker for polymers. BOHPPA is used to crosslink various types of polymers, including polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). Crosslinking improves the mechanical properties of polymers, making them more suitable for use in tissue engineering and drug delivery applications.
BOHPPA is also used in the synthesis of biodegradable polymers. It is used as a monomer in the synthesis of polyesters, which are biodegradable and have potential applications in drug delivery and tissue engineering. BOHPPA has also been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have potential applications in drug delivery and gene therapy.
Mecanismo De Acción
The mechanism of action of BOHPPA is not well understood. However, it is believed that BOHPPA crosslinks polymers by forming ester bonds between the polymer chains. This crosslinking improves the mechanical properties of the polymers, making them more suitable for use in various applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of BOHPPA. However, it has been found to be non-toxic and biocompatible, making it suitable for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BOHPPA in lab experiments is its ability to crosslink polymers, improving their mechanical properties. BOHPPA is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using BOHPPA is its limited solubility in some solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on BOHPPA. One area of research is the development of new crosslinking agents that are more efficient and have better biocompatibility. Another area of research is the synthesis of new biodegradable polymers using BOHPPA as a monomer. Additionally, there is potential for BOHPPA to be used in the synthesis of new dendrimers with improved properties for drug delivery and gene therapy applications.
Conclusion
In conclusion, 1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate, or BOHPPA, is a chemical compound with various applications in scientific research. Its ability to crosslink polymers and its biocompatibility make it suitable for use in tissue engineering and drug delivery applications. While there is limited information available on its biochemical and physiological effects, BOHPPA has been found to be non-toxic and biocompatible. Future research on BOHPPA could lead to the development of new crosslinking agents and biodegradable polymers with improved properties for various applications.
Métodos De Síntesis
BOHPPA is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. The reaction takes place in the presence of a catalyst, such as tin octoate, and under controlled temperature and pressure conditions. The resulting product is a clear liquid that is soluble in various solvents, including water, ethanol, and acetone.
Propiedades
Número CAS |
13544-80-4 |
|---|---|
Nombre del producto |
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate |
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(1-butoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O5/c1-4-5-6-14-10(13)8(3)15-9(12)7(2)11/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
QRCKUXOGGLKXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)OC(=O)C(C)O |
SMILES canónico |
CCCCOC(=O)C(C)OC(=O)C(C)O |
Otros números CAS |
13544-80-4 |
Solubilidad |
0.04 M |
Sinónimos |
butyl 2-(2-hydroxypropanoyloxy)propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



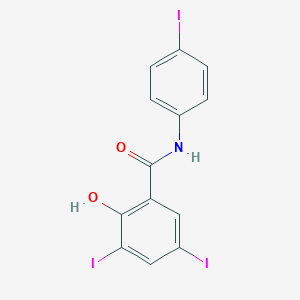
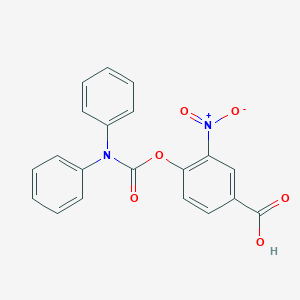
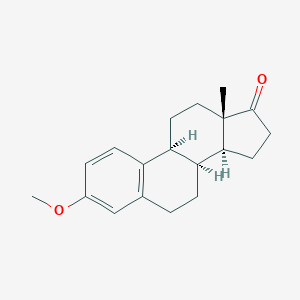
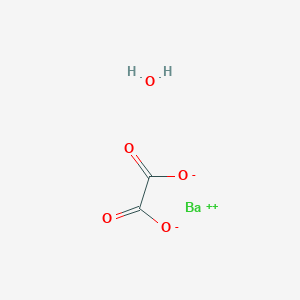
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
